6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. The process often begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include various chlorinated phenyl derivatives and piperazine compounds. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted compounds .
Scientific Research Applications
6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Properties
Molecular Formula |
C22H22ClN7 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22ClN7/c1-28-21-19(15-24-28)20(25-17-7-3-2-4-8-17)26-22(27-21)30-12-10-29(11-13-30)18-9-5-6-16(23)14-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27) |
InChI Key |
GYYBEFOGSSWZLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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